Cas no 1343912-67-3 (4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine)

4-Chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by its chloro and amino functional groups, along with a branched ether side chain. This structure imparts unique reactivity and solubility properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the 3-methylbutoxyethyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. Its chloro and amine groups offer sites for further functionalization, enabling the synthesis of more complex heterocyclic systems. This compound is particularly valuable in medicinal chemistry for the development of targeted small-molecule therapeutics. High purity and stability under standard conditions ensure reliable performance in research and industrial processes.
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine structure
1343912-67-3 structure
Product name:4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
CAS No:1343912-67-3
MF:C10H18ClN3O
Molecular Weight:231.722421169281
CID:6140691
PubChem ID:64040428

4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • AKOS013357046
    • 4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
    • 1343912-67-3
    • EN300-804193
    • インチ: 1S/C10H18ClN3O/c1-8(2)3-5-15-6-4-14-7-9(11)10(12)13-14/h7-8H,3-6H2,1-2H3,(H2,12,13)
    • InChIKey: NZCMLFTUFSMXOX-UHFFFAOYSA-N
    • SMILES: ClC1C(N)=NN(C=1)CCOCCC(C)C

計算された属性

  • 精确分子量: 231.1138399g/mol
  • 同位素质量: 231.1138399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 180
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • XLogP3: 2

4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-804193-5.0g
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
1343912-67-3 95.0%
5.0g
$2858.0 2025-03-21
Enamine
EN300-804193-0.05g
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
1343912-67-3 95.0%
0.05g
$827.0 2025-03-21
Enamine
EN300-804193-0.25g
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
1343912-67-3 95.0%
0.25g
$906.0 2025-03-21
Enamine
EN300-804193-10.0g
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
1343912-67-3 95.0%
10.0g
$4236.0 2025-03-21
Enamine
EN300-804193-0.1g
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
1343912-67-3 95.0%
0.1g
$867.0 2025-03-21
Enamine
EN300-804193-1.0g
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
1343912-67-3 95.0%
1.0g
$986.0 2025-03-21
Enamine
EN300-804193-0.5g
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
1343912-67-3 95.0%
0.5g
$946.0 2025-03-21
Enamine
EN300-804193-2.5g
4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine
1343912-67-3 95.0%
2.5g
$1931.0 2025-03-21

4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine 関連文献

4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amineに関する追加情報

4-Chloro-1-[2-(3-Methylbutoxy)Ethyl]-1H-Pyrazol-3-Amine: A Comprehensive Overview

The compound with CAS No. 1343912-67-3, known as 4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The pyrazole ring serves as a versatile scaffold, enabling the attachment of various substituents that can modulate its properties and reactivity.

The structure of 4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine is characterized by a pyrazole core with a chlorine atom at position 4, an ethyl group substituted with a 3-methylbutoxy moiety at position 1, and an amine group at position 3. This substitution pattern introduces a unique combination of electronic and steric effects, which are critical for its chemical behavior and biological interactions. The presence of the chlorine atom at position 4 imparts electron-withdrawing effects, while the ethoxy group at position 1 contributes to hydrophilicity and potential hydrogen bonding capabilities.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. For instance, research has shown that pyrazole-based compounds can exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy. The chlorine substituent in this compound may enhance its ability to interact with specific binding sites, making it a promising candidate for further exploration in drug design.

In terms of synthesis, the preparation of 4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. The use of advanced synthetic methodologies, such as microwave-assisted synthesis or catalytic cross-coupling reactions, has significantly improved the efficiency and scalability of such processes. These advancements have made it possible to produce high-quality samples for biological testing and structural characterization.

From an analytical standpoint, the compound has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular geometry, conformational flexibility, and solid-state properties. For example, NMR analysis has revealed the presence of distinct proton environments corresponding to the various substituents on the pyrazole ring, while X-ray crystallography has elucidated the three-dimensional arrangement of atoms within the molecule.

The biological evaluation of 4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine has been a focal point of recent research efforts. In vitro assays have demonstrated its ability to modulate cellular signaling pathways and inhibit key enzymes involved in disease progression. For instance, studies have shown that this compound exhibits selective inhibition against certain protein kinases, suggesting its potential utility in treating conditions such as cancer or inflammatory diseases. Furthermore, preliminary pharmacokinetic studies indicate that it possesses favorable absorption and bioavailability profiles, which are essential for its development as an oral therapeutic agent.

Looking ahead, the development of pyrazole-based drugs is expected to continue gaining momentum due to their unique pharmacological properties and structural diversity. The integration of computational chemistry tools with experimental approaches has opened new avenues for optimizing the potency and selectivity of these compounds. For example, molecular docking simulations can predict how 4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine interacts with target proteins at the atomic level, guiding further modifications to enhance its therapeutic potential.

In conclusion, 4-chloro-1-[2-(3-methylbutoxy)ethyl]-1H-pyrazol-3-amine represents a compelling example of how structural diversity in pyrazole derivatives can lead to innovative therapeutic agents. Its unique chemical structure, coupled with advances in synthetic and analytical techniques, positions it as a promising candidate for future drug development efforts. As research continues to uncover its full potential, this compound may play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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